(3-Ethylpyrrolidin-3-yl)methanamine
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Overview
Description
(3-Ethylpyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used primarily in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylpyrrolidin-3-yl)methanamine typically involves the reaction of ethylamine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the alkylation of pyrrolidine with ethylamine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-Ethylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Ethylpyrrolidin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (3-Ethylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-Ethylpyrrolidin-3-yl)methanamine: Similar in structure but with different positional isomerism.
Pyrrolidine: The parent compound, lacking the ethyl and methanamine groups.
N-Methylpyrrolidine: Another derivative with a methyl group instead of an ethyl group.
Uniqueness
(3-Ethylpyrrolidin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(3-ethylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C7H16N2/c1-2-7(5-8)3-4-9-6-7/h9H,2-6,8H2,1H3 |
InChI Key |
PPVFMYCLJOAUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNC1)CN |
Origin of Product |
United States |
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